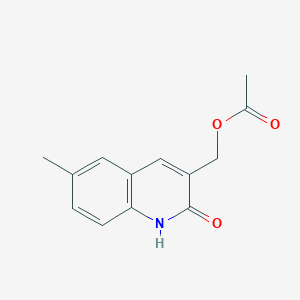

![molecular formula C13H8N2OS4 B5524355 5-(2-thienylmethylene)-3-[(2-thienylmethylene)amino]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5524355.png)

5-(2-thienylmethylene)-3-[(2-thienylmethylene)amino]-2-thioxo-1,3-thiazolidin-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of thiazolidinone derivatives typically involves the condensation of appropriate thiols, aldehydes, and amides or amines. A specific method for the synthesis of "5-(2-thienylmethylene)-3-[(2-thienylmethylene)amino]-2-thioxo-1,3-thiazolidin-4-one" might include Knoevenagel condensation and subsequent cyclization reactions. These syntheses often employ microwave-assisted methods for efficiency (Behbehani & Ibrahim, 2012).

Molecular Structure Analysis

Thiazolidinone derivatives display a variety of molecular structures due to the flexibility in substituting different groups at various positions on the thiazolidinone core. Studies on molecular structure often involve X-ray crystallography, revealing details like hydrogen bonding, molecular geometry, and tautomerism (Gzella et al., 2014). These structural analyses are crucial for understanding the compound's chemical behavior and interaction capabilities.

Chemical Reactions and Properties

Thiazolidinone derivatives participate in various chemical reactions, including nucleophilic addition, cycloaddition, and condensation reactions. These reactions are pivotal for synthesizing novel compounds with potential biological activities. For example, the reaction of thiazolidinones with thiols and amines can lead to a range of structurally diverse derivatives with varied properties (Nagase, 1974).

Physical Properties Analysis

The physical properties of thiazolidinone derivatives, such as solubility, melting points, and crystalline structure, are influenced by their molecular structure. These properties are essential for determining the compound's applicability in different solvents and formulations. The presence of different substituents can significantly alter these physical characteristics.

Chemical Properties Analysis

The chemical properties of "5-(2-thienylmethylene)-3-[(2-thienylmethylene)amino]-2-thioxo-1,3-thiazolidin-4-one" include its reactivity with various chemical agents, stability under different conditions, and potential to undergo tautomerism. These properties are crucial for its chemical behavior and potential use in chemical syntheses and pharmaceutical applications. The compound's ability to form hydrogen bonds and interact with biological targets can be inferred from its chemical structure and substituents (Gzella et al., 2014).

Applications De Recherche Scientifique

Synthesis and Biological Activity

A study proposed synthetic methods for creating derivatives of 5-aminomethylene-2-thioxothiazolidine-4-one, showcasing their potential as promising reagents for chemical transformations and pharmacological screening. The synthesized compounds demonstrated in vitro antitripanosomal, antimicrobial, and antitumor activities, highlighting their potential as antitripanosomal and antimicrobial agents (Derkach et al., 2017).

Antibacterial and Antifungal Activities

Another study synthesized a series of substituted 5-(aminomethylene)thiazolidine-2,4-diones from drug-like molecules bearing a 2° amine functionality. These compounds exhibited antibacterial activity, particularly those with pyridine or piperazine moieties, showing good to excellent antibacterial activity. Some compounds also demonstrated good antifungal activity, although none showed high cytotoxic activity (Mohanty et al., 2015).

Anticancer and Antiangiogenic Effects

In another study, novel thioxothiazolidin-4-one derivatives were synthesized and evaluated for their anticancer and antiangiogenic effects against transplantable mouse tumors. The compounds significantly reduced tumor volume, cell number, and increased the lifespan of tumor-bearing mice. They also suppressed tumor-induced endothelial proliferation, indicating their potential as candidates for anticancer therapy with the ability to inhibit tumor angiogenesis and tumor cell proliferation (Chandrappa et al., 2010).

Orientations Futures

Propriétés

IUPAC Name |

(5Z)-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-3-[(E)-thiophen-2-ylmethylideneamino]-1,3-thiazolidin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8N2OS4/c16-12-11(7-9-3-1-5-18-9)20-13(17)15(12)14-8-10-4-2-6-19-10/h1-8H/b11-7-,14-8+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GISPPIWGLBYBBJ-WIFBXHMDSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C=C2C(=O)N(C(=S)S2)N=CC3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CSC(=C1)/C=C\2/C(=O)N(C(=S)S2)/N=C/C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8N2OS4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-{[3-(4-chlorophenyl)acryloyl]amino}benzoate](/img/structure/B5524272.png)

![N-(2-furylmethyl)-N'-[1-(4-methoxybenzoyl)azepan-3-yl]urea](/img/structure/B5524279.png)

![(3S*,4R*)-4-(2-methylphenyl)-1-[(2-oxopiperidin-1-yl)acetyl]pyrrolidine-3-carboxylic acid](/img/structure/B5524296.png)

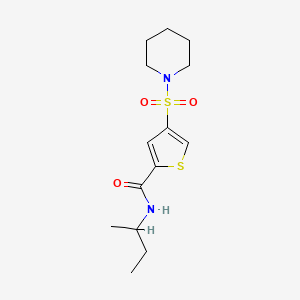

![N-[4-(4-methyl-1-piperazinyl)benzyl]-1-(2-thienylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5524302.png)

![(2S)-(2,3-difluorophenyl){[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]amino}acetic acid](/img/structure/B5524306.png)

![N-[4-(cyanomethyl)phenyl]-3-phenylpropanamide](/img/structure/B5524323.png)

![N-[(8-methoxy-5-quinolinyl)methyl]-N-methyl-3-(4-methyl-1,3-thiazol-5-yl)propanamide](/img/structure/B5524326.png)

![4,4-dimethyl-8-propyl-4,5-dihydroisoxazolo[5,4-e][1,2]benzisoxazol-3-ol](/img/structure/B5524338.png)

![2-{2-[(4-methylphenyl)sulfonyl]ethyl}-1H-benzimidazole](/img/structure/B5524350.png)

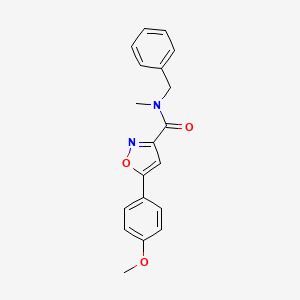

![N'-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}benzohydrazide](/img/structure/B5524359.png)

![2-(1-{2-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}-1H-imidazol-2-yl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5524363.png)